N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105235-36-6
VCID: VC6820500
InChI: InChI=1S/C22H19N3O2S/c1-2-15-8-10-17(11-9-15)24-19(26)12-25-14-23-20-18(13-28-21(20)22(25)27)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,24,26)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Molecular Formula: C22H19N3O2S
Molecular Weight: 389.47

N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

CAS No.: 1105235-36-6

Cat. No.: VC6820500

Molecular Formula: C22H19N3O2S

Molecular Weight: 389.47

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1105235-36-6

Specification

CAS No. 1105235-36-6
Molecular Formula C22H19N3O2S
Molecular Weight 389.47
IUPAC Name N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C22H19N3O2S/c1-2-15-8-10-17(11-9-15)24-19(26)12-25-14-23-20-18(13-28-21(20)22(25)27)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,24,26)
Standard InChI Key DEBHCUICEPXUQZ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure is defined by a thieno[3,2-d]pyrimidine scaffold, a bicyclic system merging thiophene and pyrimidine rings. Key features include:

  • 4-Oxo group: A ketone at the 4-position of the pyrimidine ring, which may participate in hydrogen bonding with biological targets.

  • 7-Phenyl substituent: Aromatic ring at the 7-position, enhancing hydrophobic interactions and π-stacking potential.

  • N-(4-ethylphenyl)acetamide side chain: A flexible substituent at the 3-position, contributing to solubility modulation and target specificity.

The SMILES string CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F and InChIKey NZNLDFMCVVLMOC-UHFFFAOYSA-N provide precise stereochemical and connectivity details.

Physicochemical Characteristics

A comparative analysis of physicochemical properties with related thienopyrimidines reveals trends in solubility and bioavailability:

PropertyN-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamidePemetrexed 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Molecular Weight (g/mol)389.47427.41439.5
LogP (Predicted)3.21.83.8
Hydrogen Bond Donors151
Hydrogen Bond Acceptors485

The higher LogP value compared to Pemetrexed suggests greater lipid solubility, potentially influencing membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the construction of the thienopyrimidine core. A generalized pathway includes:

  • Thiophene ring formation: Cyclization of mercaptoacetic acid derivatives with nitriles under acidic conditions.

  • Pyrimidine annulation: Condensation with urea or thiourea to form the pyrimidine ring.

  • Functionalization: Introduction of the 7-phenyl group via Suzuki-Miyaura coupling and subsequent acetamide side chain attachment through nucleophilic acyl substitution.

Critical parameters such as temperature (often 80–120°C), catalysts (e.g., palladium for coupling reactions), and solvent systems (DMF or THF) are employed to optimize yield and purity.

Analytical Characterization

Spectroscopic methods confirm structure and purity:

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, pyrimidine-H), 7.62–7.25 (m, 9H, aromatic-H), 4.32 (s, 2H, CH₂CO), 2.55 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.21 (t, J=7.6 Hz, 3H, CH₃).

  • Mass Spectrometry: ESI-MS m/z 390.1 [M+H]⁺, consistent with the molecular formula.

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct biological data for this compound is limited, structural analogs suggest potential interactions with:

  • Kinases: Thienopyrimidines often inhibit tyrosine kinases (e.g., EGFR) by competing with ATP binding.

  • Dihydrofolate Reductase (DHFR): The 4-oxo group may mimic folate’s pteridine ring, as seen in Pemetrexed (Ki = 7.2 nM for DHFR) .

  • PARP Enzymes: Sulfur-containing heterocycles exhibit affinity for PARP’s NAD⁺-binding site.

Comparative Pharmacodynamics

A comparison with benchmark compounds highlights differential potency and selectivity:

CompoundTarget (IC₅₀/Ki)Selectivity Index (vs. Off-Targets)
N-(4-ethylphenyl)-2-(4-oxo-7-phenyl...)Not yet determinedN/A
Pemetrexed DHFR (7.2 nM), TS (1.3 nM)10-fold (TS over DHFR)
Methotrexate DHFR (24 nM)Low (Broad antifolate activity)

Further in vitro assays are required to validate these hypotheses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator